1-Methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine;hydrochloride
Overview
Description
1-Methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine;hydrochloride typically involves the following steps:
Preparation of 3-Propoxyphenol: This is achieved by reacting phenol with propyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(3-Propoxyphenoxy)butyl Bromide: The 3-propoxyphenol is then reacted with 1,4-dibromobutane to form the intermediate compound.
Synthesis of 1-Methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine: The intermediate is then reacted with 1-methylpiperazine under reflux conditions.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride
- 1-Methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine;hydrochloride
Uniqueness
1-Methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine;hydrochloride is unique due to its specific propoxyphenoxy substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-3-14-21-17-7-6-8-18(16-17)22-15-5-4-9-20-12-10-19(2)11-13-20;/h6-8,16H,3-5,9-15H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLRZTWFXCUFDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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